![molecular formula C121H203F3N38O30 B6295458 LL-37 GKE Trifluoroacetate CAS No. 913736-92-2](/img/structure/B6295458.png)
LL-37 GKE Trifluoroacetate
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Overview
Description
LL-37 GKE Trifluoroacetate is a variant of the human cathelicidin LL-37 . It has been shown to display antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Candida parapsilosis . The activity of this compound is similar to or even stronger than the activity of full-length LL-37 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 2613.15 and a chemical formula of C₁₁₉H₂₀₂N₃₈O₂₈ . It is stored at temperatures below -15°C .Scientific Research Applications
LL-37 GKE Trifluoroacetate has been studied for its potential to treat a variety of infectious diseases, including bacterial, fungal, and viral infections. It has also been studied for its potential to treat cancer and inflammatory diseases. This compound has been tested in animal models and in vitro studies, and is currently being evaluated in clinical trials.
Mechanism of Action
Target of Action
LL-37 GKE Trifluoroacetate, an active domain of LL-37, primarily targets ATP-binding cassette transporter 2, subfamily G (ABCG2) and exhibits antibacterial activity . It is also known to have anticancer properties .
Mode of Action
This compound interacts with its targets by inhibiting the ATPase activity of ABCG2 when used at a concentration of 1 µM . It also exhibits antimicrobial activities, regulates inflammation, and neutralizes lipopolysaccharides from Gram-negative bacteria .
Biochemical Pathways
It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Pharmacokinetics
It is soluble in dmso and pbs (ph 72) at concentrations of ≥10 mg/ml , which may influence its bioavailability.
Result of Action
This compound exhibits multiple protective actions. For instance, it has been found to improve the survival of septic mice by suppressing macrophage pyroptosis that induces the release of pro-inflammatory cytokines . It also significantly reduces the bacterial load in the peritoneal exudates and blood .
Action Environment
It is known that the peptide is stored under inert gas and at a temperature of -20°c , suggesting that these conditions may be important for maintaining its stability and efficacy.
Advantages and Limitations for Lab Experiments
The SPPS method used to synthesize LL-37 GKE Trifluoroacetate is relatively simple and efficient, making it a good choice for laboratory experiments. In addition, this compound is stable and can be stored for extended periods of time. However, the cost of SPPS can be prohibitively expensive, and the peptide must be purified by RP-HPLC, which can be time-consuming.
Future Directions
Future research on LL-37 GKE Trifluoroacetate should focus on optimizing its synthesis method to reduce costs and improve efficiency. In addition, further studies should be conducted to explore its potential for treating a variety of infectious diseases, cancers, and inflammatory disorders. Finally, further studies should be conducted to explore the mechanism of action of this compound and to identify potential synergistic effects with other drugs.
Synthesis Methods
LL-37 GKE Trifluoroacetate is synthesized by the solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acid residues to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The method is simple and efficient, and can be used to synthesize peptides of any length.
Biochemical Analysis
Biochemical Properties
LL-37 GKE Trifluoroacetate interacts with various biomolecules, including enzymes and proteins. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction demonstrates the peptide’s role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been demonstrated that the antimicrobial human LL-37 active core self-assembles into a protein fibril of densely packed helices . This self-assembly is thought to underlie its interactions with and disruption of negatively charged lipid bilayers, such as bacterial membranes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood in polybacterial septic mice
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOBEXPWSIAKM-URRJLKHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H203F3N38O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2727.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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